molecular formula C16H12FN3OS2 B13355516 N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13355516
M. Wt: 345.4 g/mol
InChI Key: XQCYMRVJHFWENS-UHFFFAOYSA-N
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Description

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (CAS 721909-07-5) is a synthetic organic compound with a molecular formula of C16H12FN3OS2 and a molecular weight of 345.41 g/mol . This chemical features a thiazole core linked to a nicotinamide moiety, both of which are privileged scaffolds in medicinal chemistry known for conferring diverse biological activities . While specific biological data for this compound is not available in the public domain, its structure is of significant research interest. Thiazole derivatives are extensively investigated for a wide spectrum of pharmacological applications, including potential antimicrobial, antifungal, and anti-inflammatory properties . The presence of the thiazole ring and the fluorophenyl substituent suggests this compound could serve as a valuable intermediate or lead structure in drug discovery programs, particularly in the development of new anti-infective or anti-proliferative agents . Researchers may find it useful for structure-activity relationship (SAR) studies, target identification, or as a building block in the synthesis of more complex molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H12FN3OS2/c1-22-15-12(3-2-8-18-15)14(21)20-16-19-13(9-23-16)10-4-6-11(17)7-5-10/h2-9H,1H3,(H,19,20,21)

InChI Key

XQCYMRVJHFWENS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Condensation Reactions

  • Reagents : 6-Thio-nicotinic acid, 4-fluoroaniline, EEDQ.
  • Conditions : Typically performed in solvents like THF or DMF at room temperature or elevated temperatures.
  • Yield : Varies depending on conditions and reagents.

Alkylation Reactions

  • Reagents : Alkyl halides (e.g., bromomethyl derivatives), bases (e.g., triethylamine, diisopropylethylamine).
  • Conditions : Anhydrous DMF, room temperature to 60°C.
  • Yield : Generally high, depending on the specific conditions and reagents used.

Amidation Reactions

  • Reagents : Nicotinic acid derivatives, amines, coupling reagents (e.g., HATU, EEDQ).
  • Conditions : Solvents like DMF or THF, often at room temperature.
  • Yield : Typically good, with careful control of reaction conditions.

Comprehensive Research Findings

Research on similar compounds highlights the importance of careful reagent selection and reaction conditions to optimize yields and purity. For instance, the choice of base and solvent in alkylation reactions significantly affects the outcome. Additionally, the use of coupling reagents like EEDQ and HATU facilitates efficient amidation reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide and related compounds, with data derived from synthetic and analytical studies:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Analytical Data (ESI-MS, HPLC) Biological Activity (If Reported) Reference
This compound C₁₆H₁₂FN₃OS₂ 345.4 (calc.) 2-(methylthio), 4-(4-fluorophenyl)thiazol-2-yl Not reported in evidence Inferred from structural analogs
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) C₁₉H₁₃F₄N₂O₂S 397.1 [M + H]⁺ Trifluoromethyl furan methylthio HPLC RT = 6.82 min, purity 82.0% Not specified
N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (20) C₁₈H₁₈FN₂O₂S 333.1 [M + H]⁺ Tetrahydrofuran methylthio Not specified
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) C₂₄H₁₉FN₃OS₂ 436.1 [M + H]⁺ 4-Methyl-2-phenylthiazole methylthio HPLC RT = 6.85 min, purity 70% Not specified
N-(4-Chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide C₁₉H₁₅ClFN₃O₂S₂ 435.9 Chlorophenyl, thioacetamide linker Not specified
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) C₂₀H₁₈F₂N₄OS 414.13 Dual fluorophenyl, piperazine-acetamide FT-IR: 1718 cm⁻¹ (C=O) MMP inhibition (potential anti-inflammatory)

Key Observations:

Compared to compound 30 (a dual fluorophenyl acetamide), the nicotinamide core in the target compound may offer distinct hydrogen-bonding capabilities due to the pyridine nitrogen .

Physicochemical Properties: The molecular weight of the target compound (345.4) is lower than analogs with extended substituents (e.g., 436.1 for compound 28), suggesting better bioavailability .

Synthetic Strategies :

  • The synthesis of related compounds (e.g., compound 19) involves thioether linkage formation via nucleophilic substitution, a method likely applicable to the target compound .
  • highlights cyclization reactions for thiazole ring formation, which could be critical for constructing the 4-(4-fluorophenyl)thiazol-2-yl moiety .

The fluorophenyl-thiazole motif is shared with antibacterial agents (e.g., ’s chlorophenyl derivatives), hinting at possible antimicrobial utility .

Biological Activity

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the fields of oncology and virology. This article reviews its structure, synthesis, biological mechanisms, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism of Action
4fHePG-212.88Induces apoptosis and cell cycle arrest
4aMCF-75.91Inhibits proliferation
4lHCT-1169.94Triggers apoptosis

Case Study : A study on benzothiazole derivatives showed that compound 4f exhibited an IC50 value of 6.21 µM against cancer cells, comparable to sorafenib (IC50 = 5.47 µM), indicating its potential as an effective anticancer agent .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Research indicates that similar thiazole amides can inhibit viral replication effectively. For example, one derivative showed a viral titer reduction (VTR) of 6.9 logs at a concentration of 10 µM against chikungunya virus (CHIKV), with no observed cytotoxicity in normal human dermal fibroblast cells .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
  • Blocking Viral Replication : It may inhibit viral RNA translation and structural protein synthesis in infected cells.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Fluorophenyl Group : A nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazole intermediate.
  • Attachment of Methylthio Group : This can be achieved through thiolation reactions using methylthiolating agents .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Thiazole Ring Formation : Condensation of 4-fluorophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol (70–80°C) .

Nicotinamide Coupling : The thiazole intermediate is reacted with 2-(methylthio)nicotinic acid using coupling agents like EDCI/HOBt in DMF at room temperature .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity .
Key Parameters : Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) minimize side reactions. Reaction progress is monitored via TLC and HPLC .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and nicotinamide moieties (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 374.08) and detects impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities; fluorophenyl-thiazole dihedral angles (~15°) indicate planar stacking .

Basic: How is the compound screened for initial biological activity?

Methodological Answer:

  • Anticancer Assays : MTT assays (72 hr exposure, IC₅₀ values in μM range) using HeLa, MCF-7, and A549 cell lines .
  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli); fluorophenyl enhances membrane penetration .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 μM concentration) .

Advanced: How do structural modifications impact potency in SAR studies?

Methodological Answer:

  • Fluorophenyl Substitution : Replacing 4-fluorophenyl with 4-methoxyphenyl reduces antiviral activity (EC₅₀ shifts from 0.6 μM to >5 μM) due to decreased lipophilicity .
  • Methylthio vs. Sulfonyl : Methylthio at nicotinamide C-2 improves metabolic stability (t₁/₂ = 74 min in MLM assays) compared to sulfonyl derivatives .
  • Thiazole Ring Expansion : Replacing thiazole with triazolo-pyridazine abolishes CHIKV inhibition, highlighting thiazole’s role in target binding .

Advanced: What mechanistic insights exist for its antiviral activity?

Methodological Answer:

  • Subgenomic RNA Translation Blockade : Reduces CHIKV structural protein synthesis (e.g., 8.7-log viral titer reduction at 10 μM) via competitive inhibition of nsP3-host protein interactions .
  • Proteomics : SILAC-based profiling identifies HSP70 and eIF4E as binding partners, confirmed via co-immunoprecipitation .
  • Cellular Imaging : Confocal microscopy shows compound localization in cytoplasmic replication complexes .

Advanced: How is in vivo efficacy evaluated in preclinical models?

Methodological Answer:

  • Mouse CHIKV Model : Intraperitoneal administration (10 mg/kg/day, 7 days) reduces joint swelling (paw diameter ↓40%) and viral load (qRT-PCR, 3-log reduction) .
  • Pharmacokinetics : Oral bioavailability (F = 35%) and brain penetration (Cₘₐₓ = 1.2 μg/g) assessed via LC-MS/MS .
  • Toxicity : No hepatotoxicity (ALT/AST levels <2x control) or weight loss in 28-day repeat-dose studies .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 5% CO₂) to minimize discrepancies in IC₅₀ values .
  • Solvent Effects : DMSO concentration (>0.1% v/v) may artifactually inhibit enzymes; use vehicle controls .
  • Batch Purity : HPLC-MS quantification (>95% purity) ensures bioactivity correlates with the parent compound, not impurities .

Advanced: What strategies improve metabolic stability and CYP inhibition profiles?

Methodological Answer:

  • CYP450 Screening : Liver microsome assays (human/rat) identify CYP3A4 as primary metabolizer; methylthio substitution reduces oxidation vs. thioether .
  • Deuterium Labeling : Deuterating thiazole C-H positions extends t₁/₂ by 2-fold in MLM assays .
  • Prodrug Design : Phosphonooxymethyl prodrugs enhance oral absorption (AUC ↑60%) .

Advanced: How to utilize computational modeling for target identification?

Methodological Answer:

  • Molecular Docking : AutoDock Vina screens against viral nsP3 (PDB: 6JIJ); binding energy ≤-9.5 kcal/mol predicts activity .
  • MD Simulations : 100-ns trajectories (AMBER) validate stable interactions between fluorophenyl and His230 residue .
  • QSAR Models : 2D descriptors (e.g., LogP, polar surface area) correlate with antiviral EC₅₀ (R² = 0.82) .

Advanced: What methods identify off-target effects in proteome-wide studies?

Methodological Answer:

  • Chemical Proteomics : IsoTOP-ABPP identifies >50% kinase selectivity (e.g., JAK2 inhibition at 1 μM) .
  • CRISPR Screening : Genome-wide KO libraries (e.g., Brunello) reveal synthetic lethality with DNA repair genes (e.g., BRCA1) .
  • Thermal Proteome Profiling (TPP) : Detects target engagement via protein melting shifts (ΔTₘ ≥2°C) .

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